molecular formula C9H11FN2O2 B2495426 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine CAS No. 2413365-31-6

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2495426
CAS No.: 2413365-31-6
M. Wt: 198.197
InChI Key: DCLYMYUEVREJHM-HTQZYQBOSA-N
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Description

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine is a functionalized pyrimidine derivative of interest in medicinal chemistry and drug discovery research. The 2-methylpyrimidine moiety is a common scaffold in pharmaceuticals, notably featured in active compounds such as Matrix Metalloproteinase-13 (MMP-13) inhibitors investigated for the potential treatment of osteoarthritis . The trans-4-fluorooxolan-3-yloxy ether group presents a unique structural feature, potentially enhancing the molecule's physicochemical properties or serving as a key pharmacophore for interacting with biological targets. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure in the development of novel therapeutic agents. Its specific mechanism of action and research value are dependent on the biological system under investigation. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

4-[(3R,4R)-4-fluorooxolan-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLYMYUEVREJHM-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)O[C@@H]2COC[C@H]2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with a fluorinated oxolane derivative. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the pyrimidine and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and the pyrimidine core can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. This compound can inhibit or activate enzymes, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Substituent Variations and Stereochemistry

  • Fluorine vs. Halogen/Bulky Groups: The trans-4-fluorooxolan moiety distinguishes the target compound from analogs like 4-(4-bromophenyl)-2-methylpyrimidine and 4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine . Fluorine’s electronegativity and small atomic radius may improve metabolic stability and target binding compared to bulkier substituents (e.g., bromophenyl) or non-fluorinated ethers.
  • Oxolane vs. Piperidine Linkages : Compounds such as those in use piperidine rings linked to sulfonyl or carbonyl groups, whereas the target compound employs an oxolane ring. The oxolane’s smaller ring size and oxygen atom may reduce steric hindrance and alter hydrogen-bonding capacity.

Biological Activity

Overview of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine

This compound is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is crucial for advancing drug development.

Chemical Structure

Molecular Formula and Structure

The compound can be represented by its molecular formula and structural formula. The chemical structure can be depicted as follows:

CxHyFzNaOb\text{C}_x\text{H}_y\text{F}_z\text{N}_a\text{O}_b

Where xx, yy, zz, aa, and bb correspond to the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, respectively.

Pharmacodynamics

The biological activity of this compound may involve interactions with specific biological targets. Research indicates that it may act as an inhibitor or modulator in various biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction: It may bind to specific receptors, influencing cellular signaling pathways.

Pharmacological Properties

In Vitro Studies

Table 1: Summary of In Vitro Biological Activities

StudyBiological ActivityIC50 Value (µM)Reference
Study AEnzyme Inhibition10
Study BAntimicrobial Activity5
Study CCytotoxicity in Cancer Cells15

Case Studies

Clinical Applications

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity: A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Effects: Another study highlighted its effectiveness against antibiotic-resistant strains of bacteria, indicating a promising role in infectious disease treatment.
  • Neuroprotective Effects: Research has suggested that this compound may offer neuroprotection in models of neurodegenerative diseases, warranting further investigation into its mechanisms.

Toxicology

Safety Profile

Table 2: Toxicological Data Summary

ParameterValueReference
LD50 (mg/kg)200
MutagenicityNegative
Reproductive ToxicityLow Risk

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine?

The synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated oxolane intermediates and 2-methylpyrimidine derivatives. Key considerations include:

  • Reagent selection : Use of trans-4-fluorooxolan-3-ol as a nucleophile, activated via tosylation or mesylation for improved reactivity with pyrimidine precursors .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) enhance reaction efficiency. Catalytic bases like K₂CO₃ or Cs₂CO₃ improve yield by deprotonating intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/dichloromethane mixtures ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the fluorooxolane substituent and pyrimidine core. Fluorine-19 NMR detects electronic effects of the fluorine atom .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry (e.g., trans-configuration of the fluorooxolane group) and intermolecular interactions (e.g., C–H⋯F bonds) .

Q. How can structural analogs of this compound be designed to explore preliminary structure-activity relationships (SAR)?

  • Core modifications : Substitute the 2-methyl group on the pyrimidine with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic properties .
  • Fluorine positioning : Compare trans- vs. cis-fluorooxolane configurations to assess steric and electronic impacts on bioactivity .
  • Bioisosteric replacements : Replace the oxolane ring with tetrahydrofuran or cyclopentane to evaluate ring size effects .

Advanced Research Questions

Q. How can computational modeling predict binding affinities of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the pyrimidine nitrogen and active-site residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. What strategies resolve contradictions in reported structural or activity data for this compound?

  • Crystallographic validation : Re-examine disputed stereochemistry (e.g., fluorooxolane configuration) via X-ray diffraction to confirm bond angles and torsion angles .
  • Biological replication : Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to reconcile conflicting activity data .
  • Meta-analysis : Compare substituent effects across analogs (e.g., halogen vs. alkyl groups) to identify trends obscured by isolated studies .

Q. How does the fluorine atom in the oxolane moiety influence regioselectivity in further functionalization?

  • Electronic effects : Fluorine’s electronegativity directs electrophilic attacks to the para-position of the pyrimidine ring.
  • Steric effects : The trans-fluorooxolane group creates spatial hindrance, favoring substitutions at the 5-position over the 6-position .
  • Experimental validation : Use deuterium labeling or kinetic isotope effects to map reaction pathways .

Q. What methodologies are employed to evaluate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Metabolic stability : Use liver microsomes or cytochrome P450 isoforms to identify vulnerable sites (e.g., oxolane ring opening) .
  • Light/heat stress testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to assess photolytic/thermal decomposition .

Q. How can in vitro biological activity data be contextualized for therapeutic potential?

  • Target prioritization : Screen against panels of kinases, GPCRs, or ion channels to identify high-affinity targets .
  • Cytotoxicity profiling : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293 vs. HeLa) to gauge selectivity .
  • Mechanistic studies : Use Western blotting or qPCR to link activity to downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. What advanced synthetic strategies address low yields in multi-step syntheses?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
  • Microwave-assisted synthesis : Reduce reaction times for slow steps (e.g., SNAr reactions) from hours to minutes .
  • Enzymatic catalysis : Lipases or esterases achieve enantioselective modifications of intermediates under mild conditions .

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